molecular formula C17H17N2+ B11529966 2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium

2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium

Cat. No.: B11529966
M. Wt: 249.33 g/mol
InChI Key: HIWPOVJHQVSGIP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 2,4-dimethylphenyl group and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium typically involves the condensation of 2,4-dimethylphenylamine with a suitable quinoxaline precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the quinoxaline ring. The process may involve several steps, including the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or dimethylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which may have different functional groups attached to the core structure.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate.

    N-(2,4-Dimethylphenyl)formamide: Utilized in organic synthesis as a solvent and reagent.

Uniqueness

2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17N2+

Molecular Weight

249.33 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-1-methylquinoxalin-1-ium

InChI

InChI=1S/C17H17N2/c1-12-8-9-14(13(2)10-12)17-11-18-15-6-4-5-7-16(15)19(17)3/h4-11H,1-3H3/q+1

InChI Key

HIWPOVJHQVSGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2)C)C

Origin of Product

United States

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